6-Bromo-2,1-benzoxazole-3-carboxylic acid

Übersicht

Beschreibung

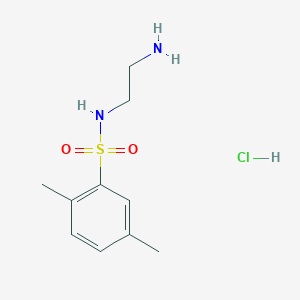

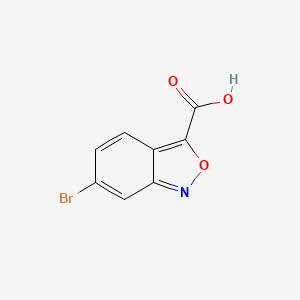

6-Bromo-2,1-benzoxazole-3-carboxylic acid is a chemical compound with the molecular formula C8H4BrNO3 . It has a molecular weight of 242.03 . The compound is also known by other synonyms such as 6-bromo-2,1-benzisoxazole-3-carboxylic acid and 6-bromobenzo[c]isoxazole-3-carboxylic acid .

Synthesis Analysis

The synthesis of benzoxazole derivatives, including 6-Bromo-2,1-benzoxazole-3-carboxylic acid, has been extensively studied . Various methodologies have been developed, including the use of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, one method involves the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium .Molecular Structure Analysis

The molecular structure of 6-Bromo-2,1-benzoxazole-3-carboxylic acid consists of a benzoxazole ring substituted with a bromo group at the 6th position and a carboxylic acid group at the 3rd position . The compound has a bicyclic planar structure .Chemical Reactions Analysis

Benzoxazoles, including 6-Bromo-2,1-benzoxazole-3-carboxylic acid, can undergo various chemical reactions . For instance, they can participate in cyclization reactions with β-diketones catalyzed by a combination of Brønsted acid and CuI . They can also undergo reductive coupling/annulation with o-nitrophenols or o-nitroanilines in the presence of sulfur and DABCO .Physical And Chemical Properties Analysis

6-Bromo-2,1-benzoxazole-3-carboxylic acid has a molecular weight of 242.03 and a molecular formula of C8H4BrNO3 . It has a topological polar surface area of 63.3Ų .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Benzoxazole derivatives, including 6-Bromo-2,1-benzoxazole-3-carboxylic acid, have been noted for their potential in cancer treatment. For instance, certain compounds have shown significant inhibition against the growth of lung, breast, and colon cancer cells . The benzoxazole scaffold is a common feature in anticancer compounds due to its ability to target various metabolic pathways and cellular processes involved in cancer pathology .

Antifungal Properties

These compounds also display antifungal activity. Some studies have compared their effectiveness to standard drugs like voriconazole against fungi such as Aspergillus niger . Another study highlighted that certain benzoxazole derivatives were potent against A. niger and Candida albicans, with varying degrees of antimicrobial activity against other species .

Mode of Action in Antifungal Activity

The mode of action for benzoxazoles in antifungal activity has been studied as well. They exhibit a pleiotropic action mode, affecting total sterols content and inhibiting efflux during membrane transport, which is crucial for fungal survival and resistance .

Wirkmechanismus

Target of Action

Benzoxazole derivatives are known to interact with a wide range of biological targets . They have been found to exhibit a broad spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, and more .

Mode of Action

For instance, they can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole derivatives are known to influence a variety of biochemical pathways due to their wide spectrum of pharmacological activities .

Result of Action

Benzoxazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .

Zukünftige Richtungen

Benzoxazole derivatives, including 6-Bromo-2,1-benzoxazole-3-carboxylic acid, have been extensively used as starting materials for different mechanistic approaches in drug discovery . They offer a broad substrate scope and functionalization to provide several biological activities . Therefore, there is a large potential for future research in the synthesis and application of these compounds .

Eigenschaften

IUPAC Name |

6-bromo-2,1-benzoxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO3/c9-4-1-2-5-6(3-4)10-13-7(5)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTUMTXURUVLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(ON=C2C=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,1-benzoxazole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.